2-(4-tert-Butyl-phenyl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(4-tert-Butyl-phenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines Perimidines are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butyl-phenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 4-tert-butylbenzaldehyde with 1,8-diaminonaphthalene. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butyl-phenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced perimidine derivatives.
Substitution: Various substituted perimidine compounds depending on the reagents used.
Scientific Research Applications
2-(4-tert-Butyl-phenyl)-2,3-dihydro-1H-perimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butyl-phenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate receptor-mediated signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di-tert-butylphenol
- 4-tert-Butylphenol
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
2-(4-tert-Butyl-phenyl)-2,3-dihydro-1H-perimidine is unique due to its fused ring system and the presence of the tert-butyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2,3-dihydro-1H-perimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-21(2,3)16-12-10-15(11-13-16)20-22-17-8-4-6-14-7-5-9-18(23-20)19(14)17/h4-13,20,22-23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCYFKOIWHOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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